molecular formula C10H17F3N2OSi B8408693 4-trifluoromethyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole

4-trifluoromethyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole

Cat. No.: B8408693
M. Wt: 266.33 g/mol
InChI Key: NRIZFTHQFGVVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-trifluoromethyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H17F3N2OSi and its molecular weight is 266.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H17F3N2OSi

Molecular Weight

266.33 g/mol

IUPAC Name

trimethyl-[2-[[4-(trifluoromethyl)imidazol-1-yl]methoxy]ethyl]silane

InChI

InChI=1S/C10H17F3N2OSi/c1-17(2,3)5-4-16-8-15-6-9(14-7-15)10(11,12)13/h6-7H,4-5,8H2,1-3H3

InChI Key

NRIZFTHQFGVVPF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(N=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Reaction of 4-trifluoromethyl-1H-imidazole (301 mg, 2.21 mmol), 95% NaH (61 mg, 2.4 mmol), and SEMCl (406 mg, 2.44 mmol) gave the title compound as a brown oil that was used without further purification. 1H NMR (CDCl3) □ 0.00 (s, 9H), 0.93 (m, 2H), 3.51 (m, 2H), 5.30 (s, 2H), 7.39 (s, 1H), 7.64 (s, 1H).
Quantity
301 mg
Type
reactant
Reaction Step One
Name
Quantity
61 mg
Type
reactant
Reaction Step One
Name
Quantity
406 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 250-mL three neck round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 4-(trifluoromethyl)-1H-imidazole (compound 216.1, 5 g, 36.74 mmol) in tetrahydrofuran (100 mL). This was followed by the addition of sodium hydride (1.6 g, 40.00 mmol, 60%) in portions at 0° C. and stirred for 1 h at 0° C. To this was added SEMCl (7.1 mL, 40.36 mmol) dropwise at 0° C. The resulting solution was stirred for 4 h at 0° C., then carefully quenched with 100 mL of brine. The pH of the solution was adjusted to 7-8 with hydrogen chloride (1 M). The aqueous phase was extracted with 2×100 mL of ethyl acetate and the combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography with ethyl acetate/petroleum ether (1:5) as eluent to furnish 6 g (61%) of the title compound as a light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
7.1 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
61%

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